molecular formula C7H3FN2O2 B023716 4-Fluoro-3-nitrobenzonitrile CAS No. 1009-35-4

4-Fluoro-3-nitrobenzonitrile

Cat. No. B023716
Key on ui cas rn: 1009-35-4
M. Wt: 166.11 g/mol
InChI Key: LKOWKPGBAZVHOF-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

A mixture of 4-fluoro-3-nitrobenzonitrile (5.0 g, 30.1 mmol) and Fe powder (5.05 g, 90.3 mmol) in AcOH (100 mL) was heated at 80° C. for 1 hour under N2. Then the solvent was removed under vacuum and water (200 mL) was added to the residue. The solution was adjusted to pH 6 by addition of Na2CO3 and extracted with DCM (2×200 mL). The organic layers were combined, dried over Na2SO4, filtered and concentrated to yield 3-amino-4-fluorobenzonitrile (48), which was used without further purification. MS m/z 137.0 (M+1)+.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5.05 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[N+:10]([O-])=O>CC(O)=O.[Fe]>[NH2:10][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:2]=1[F:1])[C:6]#[N:7]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
5.05 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under vacuum and water (200 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
ADDITION
Type
ADDITION
Details
The solution was adjusted to pH 6 by addition of Na2CO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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